molecular formula C15H10N2O5 B5640240 2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one

2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5640240
M. Wt: 298.25 g/mol
InChI Key: ALXDQDNKDCVDHJ-UHFFFAOYSA-N
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Description

2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazinone core, which is a fused ring system containing both benzene and oxazinone rings. The presence of methoxy and nitro groups on the phenyl ring further enhances its chemical reactivity and potential utility in synthetic chemistry.

Safety and Hazards

The compound “2-(4-methoxy-3-nitrophenyl)acetic acid” has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-methoxybenzaldehyde to produce 4-methoxy-3-nitrobenzaldehyde. This intermediate is then subjected to a cyclization reaction with anthranilic acid under acidic conditions to form the benzoxazinone core.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, thereby optimizing the synthesis and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Scientific Research Applications

2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, thereby altering their function. Additionally, the benzoxazinone core can interact with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxy-3-nitrophenyl)acetic acid
  • 4-methoxy-3-nitroacetophenone
  • N-(4-methoxy-3-nitrophenyl)acetamide

Uniqueness

2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone core, which is not commonly found in other similar compounds.

Properties

IUPAC Name

2-(4-methoxy-3-nitrophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c1-21-13-7-6-9(8-12(13)17(19)20)14-16-11-5-3-2-4-10(11)15(18)22-14/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXDQDNKDCVDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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